molecular formula C11H13ClF2N2O B3392959 1-(3,5-Difluorobenzoyl)piperazine hydrochloride CAS No. 1580741-84-9

1-(3,5-Difluorobenzoyl)piperazine hydrochloride

Cat. No.: B3392959
CAS No.: 1580741-84-9
M. Wt: 262.68
InChI Key: VPGWGIRTDGAURR-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoylpiperazine Scaffolds in Organic Synthesis

The benzoylpiperazine scaffold is a privileged structure in medicinal chemistry and drug design. nih.govresearchgate.net This is due to the unique combination of a rigid benzoyl group and a flexible piperazine (B1678402) ring. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in a multitude of biologically active compounds. mdpi.com Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and basicity, which in turn can affect its pharmacokinetic profile. mdpi.com

The benzoyl group, an aromatic ketone, provides a rigid anchor for molecular interactions and can be readily functionalized to explore structure-activity relationships (SAR). The amide linkage between the benzoyl and piperazine moieties is generally stable and allows for the precise spatial orientation of these two key components. The versatility of the benzoylpiperazine scaffold has led to its incorporation into a wide array of compounds investigated for their potential therapeutic applications. nih.gov

Overview of Fluorinated Organic Compounds as Advanced Intermediates

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in modern drug discovery and materials science. tandfonline.comnih.govmdpi.com Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic properties, conformation, and metabolic stability of a molecule without drastically increasing its steric bulk. tandfonline.commdpi.com

Specifically, the introduction of a difluorobenzoyl moiety can confer several advantageous properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can lead to an increased half-life and improved bioavailability of a drug candidate. tandfonline.com

Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes. mdpi.com The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups.

Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially leading to increased binding affinity and potency. tandfonline.com

The 3,5-difluoro substitution pattern is of particular interest as it creates a unique electronic environment on the phenyl ring, influencing its reactivity and intermolecular interactions.

Research Objectives and Scope for 1-(3,5-Difluorobenzoyl)piperazine Hydrochloride Studies

While specific, in-depth research studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural features suggest its primary role as an advanced intermediate in the synthesis of more complex molecules. The research objectives for utilizing this compound would likely fall into the following categories:

Scaffold for Library Synthesis: This compound is an ideal starting material for the creation of libraries of diverse benzoylpiperazine derivatives. The second nitrogen atom of the piperazine ring can be further functionalized with a wide variety of chemical groups, allowing for the rapid generation of numerous analogs for high-throughput screening in drug discovery programs.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the piperazine moiety of 1-(3,5-Difluorobenzoyl)piperazine, researchers can probe the specific structural requirements for interaction with a particular biological target. The 3,5-difluorobenzoyl group serves as a constant anchor, allowing for the focused evaluation of other parts of the molecule.

Development of Novel Chemical Probes: The unique properties conferred by the difluorinated ring could be exploited in the design of chemical probes to study biological processes. For example, the fluorine atoms could serve as reporters in 19F NMR studies.

The scope of studies involving this compound would likely encompass synthetic methodology development, lead optimization in medicinal chemistry, and the exploration of new chemical space for various biological targets.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂F₂N₂PubChem nih.gov
Molecular Weight 198.21 g/mol PubChem nih.gov
CAS Number 180698-14-0PubChem nih.gov
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis

A general synthetic route for compounds of this class involves the acylation of piperazine with a corresponding benzoyl chloride. In the case of 1-(3,5-Difluorobenzoyl)piperazine, the synthesis would likely proceed via the reaction of piperazine with 3,5-difluorobenzoyl chloride. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

General Reaction Scheme:

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The resulting free base can then be isolated and subsequently treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWGIRTDGAURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Techniques for 1 3,5 Difluorobenzoyl Piperazine Hydrochloride

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For 1-(3,5-Difluorobenzoyl)piperazine hydrochloride, the analysis would focus on the protonated cation, [M+H]⁺, of the free base, 1-(3,5-Difluorobenzoyl)piperazine. The theoretical monoisotopic mass of this cation can be calculated by summing the exact masses of its constituent atoms (C₁₁H₁₃F₂N₂O). This calculated value is then compared against the experimentally measured m/z value from the HRMS instrument. A close correlation between the theoretical and experimental mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for the [M+H]⁺ Ion of 1-(3,5-Difluorobenzoyl)piperazine
FormulaIonTheoretical Monoisotopic Mass (Da)
C₁₁H₁₂F₂N₂O[M+H]⁺227.09905

Fragmentation Pathway Analysis (e.g., MS/MS, ESI)

Tandem mass spectrometry (MS/MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to analyze the structural components of a molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The analysis of these fragments helps to piece together the molecular structure. The fragmentation of protonated molecules often occurs at bonds that are weakened by the presence of the charge. For 1-(3,5-Difluorobenzoyl)piperazine, the fragmentation pathway would likely involve characteristic cleavages of the piperazine (B1678402) ring and the amide bond. A plausible pathway could involve the initial loss of the piperazine ring portion or the cleavage between the carbonyl group and the difluorophenyl ring, leading to distinct fragment ions that can be detected and identified. The study of fragmentation patterns in related piperazine designer drugs often reveals characteristic neutral losses, which aids in the identification of the core structure. googleapis.com

A proposed fragmentation could yield two primary fragments:

The 3,5-Difluorobenzoyl cation: Formed by cleavage of the amide C-N bond.

A protonated piperazine fragment: Resulting from cleavage on the other side of the carbonyl group.

Further fragmentation of the piperazine ring itself is also a common pathway observed in similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores—the parts of a molecule responsible for absorbing light—present in the structure.

The this compound molecule contains a substituted benzene ring, which is a strong chromophore. The electronic transitions are typically π → π* transitions within the aromatic ring. The presence of the carbonyl group conjugated to the ring can also influence the absorption spectrum. Analysis of a related compound, 1-(3-Trifluoromethylphenyl)piperazine, shows absorption maxima at 249 nm and 293 nm. It is expected that this compound would exhibit a characteristic absorption spectrum in the UV range, likely with one or more distinct λmax values reflecting its electronic structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as a confirmation of the compound's purity and empirical formula.

For this compound (C₁₁H₁₃ClF₂N₂O), the theoretical elemental composition can be calculated based on its molecular weight of 262.68 g/mol .

Table 3: Theoretical Elemental Composition of this compound
ElementSymbolTheoretical Percentage (%)
CarbonC50.30%
HydrogenH4.99%
ChlorineCl13.50%
FluorineF14.47%
NitrogenN10.67%
OxygenO6.09%

Note: The sum of percentages may not be exactly 100% due to rounding.

Mechanistic Investigations of Reactions Involving 1 3,5 Difluorobenzoyl Piperazine Hydrochloride

Elucidation of Reaction Mechanisms in Amide Bond Formation

The formation of an amide bond involving 1-(3,5-Difluorobenzoyl)piperazine hydrochloride typically proceeds through a nucleophilic acyl substitution mechanism. In this process, the secondary amine of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or an activated ester.

The generally accepted mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperazine moiety initiates a nucleophilic attack on the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate.

Tetrahedral Intermediate: This transient species is characterized by a carbon atom bonded to four substituents: the original carbonyl oxygen (which now carries a negative charge), the incoming piperazine nitrogen, the R-group of the acylating agent, and the leaving group.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., a chloride ion).

Deprotonation: A base present in the reaction mixture, which can be another molecule of the piperazine or an added base, removes a proton from the now positively charged piperazine nitrogen, yielding the final neutral amide product.

The reaction is often facilitated by the use of coupling agents when a carboxylic acid is the acylating species. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby enhancing the electrophilicity of the carbonyl carbon.

Role of Piperazine Nitrogen Basicity and Nucleophilicity in Reactions

The reactivity of the piperazine ring in this compound is fundamentally linked to the basicity and nucleophilicity of its nitrogen atoms. Piperazine itself is a di-basic compound with two pKa values. However, the presence of the electron-withdrawing 3,5-difluorobenzoyl group significantly influences these properties.

The nitrogen atom attached to the benzoyl group (N1) is part of an amide linkage. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, this nitrogen is significantly less basic and non-nucleophilic. Consequently, it does not participate in typical nucleophilic substitution reactions.

The secondary nitrogen atom (N4), however, retains its basic and nucleophilic character, making it the reactive site for further functionalization, such as in amide bond formation. The basicity of this nitrogen is crucial as it dictates its ability to act as a nucleophile. While the 3,5-difluorobenzoyl group is distant from the N4 nitrogen, its electron-withdrawing nature can have a modest inductive effect, potentially reducing the basicity of N4 compared to unsubstituted piperazine. This reduction in basicity generally correlates with a decrease in nucleophilicity.

The interplay between basicity and nucleophilicity is critical. While a certain level of basicity is required for the nitrogen to be a potent nucleophile, excessively basic conditions can lead to undesirable side reactions. In the context of amide bond formation, the nucleophilicity of the N4 nitrogen is the primary driver of the reaction, enabling the attack on the electrophilic carbonyl carbon.

Influence of Fluorine Substituents on Reaction Kinetics and Stereoselectivity

The two fluorine atoms on the benzoyl ring of this compound exert a profound influence on the compound's reactivity through their strong electron-withdrawing inductive effects.

Influence on Reaction Kinetics:

The primary effect of the fluorine substituents is the enhancement of the electrophilicity of the carbonyl carbon atom in the benzoyl group. By withdrawing electron density from the aromatic ring and, subsequently, from the carbonyl group, the fluorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. This electronic effect can influence the kinetics of reactions involving this moiety. For instance, in the formation of the initial amide bond between 3,5-difluorobenzoyl chloride and piperazine, the increased electrophilicity of the carbonyl carbon would lead to a faster reaction rate compared to an unsubstituted benzoyl chloride.

Conversely, when this compound itself acts as a nucleophile (via the N4 nitrogen) in a subsequent reaction, the electron-withdrawing nature of the difluorobenzoyl group can slightly decrease the nucleophilicity of the N4 nitrogen, potentially slowing down the reaction rate compared to a more electron-rich N-substituted piperazine.

Influence on Stereoselectivity:

Computational Chemistry and Theoretical Studies on 1 3,5 Difluorobenzoyl Piperazine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(3,5-Difluorobenzoyl)piperazine hydrochloride. These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, which are crucial for understanding the molecule's stability and reaction tendencies.

The 3,5-difluoro substitution on the benzoyl ring significantly influences the electronic properties of the molecule. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect, which polarizes the C-F bonds and impacts the electron density across the aromatic ring and the adjacent carbonyl group. This, in turn, affects the properties of the piperazine (B1678402) ring.

Key parameters derived from DFT calculations for similar piperazine derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jksus.orgukm.my The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. jksus.org

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the fluorine atoms, indicating regions susceptible to electrophilic attack. The protonated nitrogen of the piperazine ring would exhibit a strong positive potential (blue), highlighting its electrophilic character.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT with a B3LYP functional and a 6-311++G(d,p) basis set. Values are illustrative and based on trends observed in related compounds.

ParameterValueSignificance
HOMO Energy -7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.7 eVIndicates high chemical stability and low reactivity.
Dipole Moment 4.8 DSuggests a significant degree of polarity in the molecule.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity profile.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of the piperazine ring and the rotational freedom around the amide bond are central to the three-dimensional structure of this compound. Conformational analysis aims to identify the most stable spatial arrangements of the molecule.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, though they are generally higher in energy. ias.ac.in In the case of N-acylpiperazines, the substitution on the nitrogen atom can influence the preference for axial or equatorial positioning of the substituent in the chair conformation. nih.gov For 1-acyl substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov

The rotation around the C-N amide bond is restricted due to its partial double-bond character, leading to the possibility of cis and trans isomers with respect to the orientation of the benzoyl group and the piperazine ring. The trans conformation is generally more stable.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of the molecule in a solvent environment, typically water, to mimic physiological or experimental conditions. nih.govresearchgate.net An MD simulation would track the atomic motions over time, revealing the stability of different conformations, the flexibility of the molecule, and its interactions with the surrounding solvent molecules and the chloride counter-ion. nih.govnitech.ac.jp For the hydrochloride salt, the protonated piperazine nitrogen would form strong hydrogen bonds with water molecules and interact electrostatically with the chloride ion. nih.govresearchgate.net

Table 2: Key Conformational Features of this compound Based on theoretical considerations and studies of analogous N-acylpiperazines.

Structural FeaturePredominant ConformationNotes
Piperazine Ring ChairThe lowest energy conformation for the six-membered ring.
Amide Bond TransThe benzoyl group and the piperazine ring are on opposite sides of the C-N bond.
Substituent Position Axial/EquatorialThe preference is influenced by steric and electronic factors.

Prediction of Molecular Interactions and Binding Properties with Other Chemical Entities (Non-biological systems)

Understanding the non-covalent interactions that this compound can form with other chemical entities is crucial for predicting its behavior in various chemical environments. These interactions are key to processes such as crystal packing, solubility, and complex formation.

The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions:

Hydrogen Bonding: The protonated nitrogen of the piperazine ring is a strong hydrogen bond donor. The carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. mdpi.com

π-Interactions: The difluorobenzoyl ring can participate in π-π stacking with other aromatic systems. The electron-deficient nature of the fluorinated ring suggests it could engage in favorable interactions with electron-rich aromatic rings.

Halogen Bonding: While less common for fluorine, under certain circumstances, the fluorine atoms could act as weak halogen bond donors.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between the molecule and another chemical entity into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. researchgate.net This provides a detailed understanding of the nature of the binding.

The presence of fluorine atoms can lead to specific interactions, such as C-H···F and C-F···π interactions, which can influence crystal packing and molecular recognition. mdpi.com

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. For this compound, computational SPR can predict properties like solubility, lipophilicity (logP), and melting point based on its structural features.

The introduction of the 3,5-difluorobenzoyl group is expected to have a significant impact on the molecule's properties compared to a non-fluorinated analogue. Fluorine substitution generally increases lipophilicity, which can affect a molecule's solubility and permeability characteristics. nih.gov The two fluorine atoms also increase the molecular weight and can influence the crystal packing, which in turn affects the melting point.

Quantitative Structure-Property Relationship (QSPR) models can be developed using a set of calculated molecular descriptors to predict these properties. Descriptors can include electronic (e.g., dipole moment, partial charges), topological (e.g., molecular connectivity indices), and geometrical (e.g., solvent-accessible surface area) parameters. While specific QSPR models for this compound are not available, general trends from studies on fluorinated compounds and piperazine derivatives can be informative. nih.gov

Table 3: Predicted Physicochemical Properties and the Influence of Structural Moieties Illustrative values and trends based on general principles of medicinal and computational chemistry.

PropertyPredicted Trend/ValueKey Structural Contributor(s)
Lipophilicity (logP) Moderately highThe difluorobenzoyl group significantly increases lipophilicity.
Aqueous Solubility Moderate to lowThe hydrochloride salt form enhances solubility compared to the free base, but the large lipophilic moiety may limit it.
Melting Point HighAs a salt, it is expected to have a high melting point due to strong ionic interactions in the crystal lattice.
pKa ~8-9Primarily determined by the basicity of the non-acylated nitrogen of the piperazine ring.

Advanced Applications of 1 3,5 Difluorobenzoyl Piperazine Hydrochloride As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems and Derivatives

1-(3,5-Difluorobenzoyl)piperazine hydrochloride serves as a pivotal precursor for the synthesis of a wide array of complex heterocyclic systems. The secondary amine of the piperazine (B1678402) ring provides a nucleophilic site for reaction with various electrophiles, enabling its incorporation into larger, more intricate structures. The difluorobenzoyl moiety, with its electron-withdrawing fluorine atoms, can influence the reactivity of the piperazine nitrogen and impart desirable properties such as increased metabolic stability and enhanced binding interactions in the final compounds.

This building block is frequently employed in the construction of nitrogen-containing heterocycles, which are prevalent in pharmacologically active molecules. rsc.orgnih.gov Its use facilitates the generation of derivatives with diverse biological activities. For instance, it is a key component in the synthesis of novel antipsychotics, antidepressants, and anticancer agents. mdpi.com

Key heterocyclic systems synthesized using this scaffold include:

Triazines: The piperazine nitrogen can readily react with triazine precursors, such as cyanuric chloride, in a stepwise nucleophilic substitution. mdpi.comnih.govorganic-chemistry.org This allows for the controlled introduction of the difluorobenzoylpiperazine moiety onto the triazine core, leading to the formation of mono-, di-, or tri-substituted triazine derivatives. nih.govnih.gov These compounds are explored for a range of applications, including their potential as kinase inhibitors and antiviral agents. mdpi.comnih.gov

Oxadiazoles and Thiadiazoles: The synthesis of these five-membered heterocycles often involves the cyclization of intermediates derived from the piperazine building block. nih.govnih.gov For example, the piperazine can be acylated with a precursor containing a hydrazide or thiohydrazide functionality, which is then cyclized to form the corresponding 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring. nih.govluxembourg-bio.com These heterocycles are known to exhibit a broad spectrum of biological activities. nih.gov

Quinolines: The difluorobenzoylpiperazine moiety can be appended to the quinoline (B57606) scaffold through various synthetic strategies, such as nucleophilic aromatic substitution on a halo-substituted quinoline. nih.govresearchgate.net The resulting hybrid molecules are of significant interest in drug discovery, particularly for the development of antimalarial and anticancer agents. nih.gov

Benzimidazoles and Thiazoles: Similar to other heterocyclic systems, the piperazine unit can be incorporated into benzimidazole (B57391) and thiazole (B1198619) structures through reactions with appropriate precursors. This leads to the formation of compounds that are evaluated for their potential as antimicrobial and anticancer agents.

The following table summarizes representative examples of complex heterocyclic systems synthesized using benzoylpiperazine derivatives.

Heterocyclic SystemSynthetic PrecursorsGeneral Reaction ConditionsRole of Difluorobenzoylpiperazine Moiety
1,3,5-Triazines Cyanuric Chloride, AminesStepwise nucleophilic substitution at controlled temperatures. mdpi.comIntroduces a key pharmacophore for kinase inhibition. mdpi.comnih.gov
1,3,4-Oxadiazoles Hydrazides, IsothiocyanatesCyclodesulfurization or cyclodehydration. nih.govluxembourg-bio.comActs as a versatile scaffold for diverse substitutions. nih.gov
Quinolines Halo-substituted quinolinesNucleophilic aromatic substitution. nih.govEnhances biological activity and modulates physicochemical properties. nih.govresearchgate.net
Benzimidazoles o-Phenylenediamine derivativesCondensation reactions.Provides a core structure for further derivatization.

Development of Novel Organic Reactions and Methodologies Utilizing Difluorobenzoylpiperazine Scaffolds

The unique structural and electronic features of difluorobenzoylpiperazine scaffolds have spurred the development of novel organic reactions and synthetic methodologies. The piperazine core, with its distinct nucleophilic nitrogens, and the electronically modified benzoyl group provide a platform for exploring new chemical transformations.

Recent advancements have focused on enhancing synthetic efficiency, atom economy, and the ability to generate molecular diversity. Methodologies that leverage the properties of the difluorobenzoylpiperazine scaffold include:

Multi-component Reactions (MCRs): This scaffold is an ideal candidate for use in MCRs, where three or more reactants combine in a single step to form a complex product. nih.govub.edu The piperazine nitrogen can act as a key nucleophile in reactions such as the Ugi or Mannich reactions, allowing for the rapid assembly of complex molecules from simple starting materials. ub.edu This approach is highly valued in drug discovery for its efficiency in generating libraries of diverse compounds. nih.gov

Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, have been applied to the functionalization of piperazine-containing molecules. mdpi.com These methods allow for C-H functionalization at positions that are typically unreactive, opening up new avenues for derivatization. While not exclusively developed for the difluorobenzoylpiperazine scaffold, its stability under these reaction conditions makes it a suitable substrate for such transformations. mdpi.com

Flow Chemistry: The use of continuous flow reactors for the synthesis of piperazine derivatives offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The synthesis of complex molecules incorporating the difluorobenzoylpiperazine scaffold can be streamlined using flow chemistry, enabling more efficient production.

The table below highlights some of the methodologies where benzoylpiperazine scaffolds have been instrumental.

Reaction/MethodologyDescriptionAdvantages
Multi-component Reactions (MCRs) One-pot reactions involving three or more components to build complex molecules. nih.govub.eduHigh efficiency, atom economy, and rapid generation of molecular diversity. ub.edu
C-H Functionalization Direct modification of carbon-hydrogen bonds, often facilitated by photoredox catalysis. mdpi.comAccess to novel derivatives not easily accessible through traditional methods. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Substitution of a leaving group on an aromatic ring by the piperazine nitrogen. nih.govA robust and widely used method for linking the piperazine scaffold to various aromatic systems. nih.gov

High-Throughput Synthesis and Chemical Library Generation for Research Purposes

In the realm of drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of compounds is paramount. This compound is an excellent building block for high-throughput synthesis and the generation of chemical libraries due to its synthetic accessibility and the ease with which it can be derivatized.

Combinatorial chemistry approaches, both in solution-phase and on solid-phase, are frequently used to create large libraries of compounds based on the difluorobenzoylpiperazine scaffold. 5z.com These libraries are then screened against various biological targets to identify lead compounds for drug development. The piperazine core allows for the introduction of two points of diversity, one at the secondary amine and another through modification of the benzoyl ring, although the latter is less common when starting with the pre-formed building block.

The generation of these libraries often employs automated synthesis platforms, which can perform a large number of reactions in parallel. The resulting compounds are typically purified using high-throughput purification techniques, such as mass-directed preparative HPLC, and their identity is confirmed by analytical methods like LC-MS. 5z.com

The table below outlines the key aspects of chemical library generation using benzoylpiperazine scaffolds.

Library TypeSynthetic ApproachPurposeKey Features
Lead Discovery Libraries Solid-phase or solution-phase parallel synthesis. 5z.comGeneral screening against a wide range of biological targets.Maximizes structural diversity to explore a broad chemical space. 5z.com
Focused Libraries Structure-based design and parallel synthesis. researchgate.netOptimization of lead compounds for a specific biological target.Compounds are designed to have high affinity and selectivity for the target. researchgate.net
Fragment Libraries Synthesis of smaller, less complex molecules.Fragment-based drug discovery (FBDD).Identifies small molecules that bind weakly to a target, which are then optimized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-difluorobenzoyl)piperazine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3,5-difluorobenzoic acid derivatives with piperazine under nucleophilic acyl substitution conditions. For example, a cyclo-condensation approach using halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) with aryl amines in aqueous media can yield piperazine hydrochlorides . Key parameters include:

  • Catalyst selection : Acid catalysts (e.g., HCl) enhance protonation of the amine, improving reactivity.
  • Temperature : Reactions often proceed at 80–140°C to balance kinetics and side-product formation .
  • Purification : Recrystallization from ethanol or aqueous HCl removes unreacted starting materials and byproducts .
    • Data Analysis : Monitor reaction progress via TLC or HPLC. Yield optimization requires iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to piperazine) and solvent polarity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorine atoms at 3,5 positions on the benzoyl group and piperazine ring proton signals at δ 2.5–3.5 ppm) .
  • FT-IR : Detect carbonyl stretches (~1650–1700 cm1^{-1}) and NH stretches (~3200 cm1^{-1}) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C11_{11}H11_{11}F2_2N2_2O·HCl) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the benzoyl group or salt dissociation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers identify and quantify trace impurities in this compound batches?

  • Methodological Answer : Impurity profiling requires:

  • HPLC-DAD/UV : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate related substances (e.g., unreacted 3,5-difluorobenzoic acid or dihalogenated intermediates) .
  • LC-MS/MS : Detect low-abundance impurities (e.g., chlorinated byproducts from incomplete halogenation) with MRM transitions .
  • Reference Standards : Compare retention times and spectra against certified impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .

Q. What mechanistic insights explain the reactivity of the 3,5-difluorobenzoyl group during nucleophilic substitution?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the benzoyl carbonyl toward nucleophilic attack by piperazine. Key factors include:

  • Electronic Effects : Fluorine’s -I effect increases electrophilicity of the carbonyl carbon, accelerating acylation .
  • Steric Effects : Steric hindrance at the 3,5-positions may slow reaction rates compared to monosubstituted analogs.
  • Kinetic Studies : Use in situ IR or 19^{19}F NMR to monitor reaction progress and intermediate formation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions relevant to drug formulation?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic Hydrolysis : Reflux in 0.1N HCl (70°C, 24h) to assess cleavage of the benzoyl-piperazine bond .
  • Oxidative Stress : Expose to H2_2O2_2 (3% w/v) to detect N-oxide byproducts via LC-MS .
  • Photostability : Use ICH Q1B guidelines (e.g., 1.2 million lux-hours) to evaluate degradation under UV/visible light .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields in scale-up attempts?

  • Resolution :

  • Byproduct Analysis : Identify side products (e.g., dimerization via piperazine self-condensation) using GC-MS .
  • Process Optimization : Implement flow chemistry for better heat/mass transfer or switch to microwave-assisted synthesis for higher efficiency .
  • Solvent Screening : Test alternative solvents (e.g., THF instead of ethanol) to reduce polarity-driven side reactions .

Q. Conflicting solubility data in aqueous vs. organic media: How to validate experimental conditions?

  • Resolution :

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in suspensions to distinguish true solubility from colloidal dispersions .
  • pH-Dependent Studies : Adjust pH (2–10) to assess salt dissociation effects on solubility .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb solids using vermiculite .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.